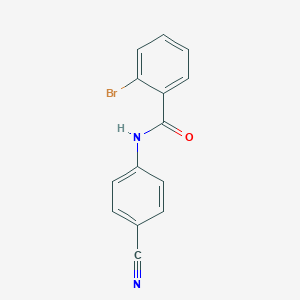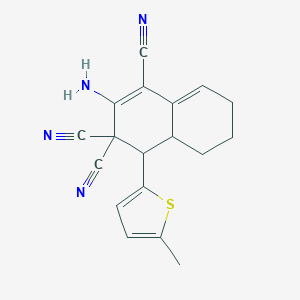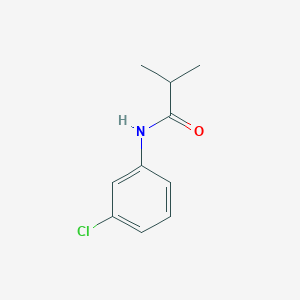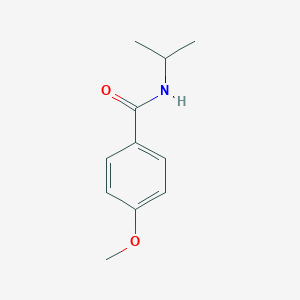
N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide, also known as VU0456810, is a small molecule inhibitor of the protein tyrosine phosphatase, PTPRZ. PTPRZ is a transmembrane protein that is highly expressed in the central nervous system and plays a role in regulating neural development and plasticity. VU0456810 has shown potential as a therapeutic agent for the treatment of neurological disorders such as multiple sclerosis, glioblastoma, and Alzheimer's disease.
作用机制
The mechanism of action of N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide involves inhibition of the protein tyrosine phosphatase, PTPRZ. PTPRZ plays a role in regulating neural development and plasticity by dephosphorylating key signaling molecules such as Fyn and STAT3. Inhibition of PTPRZ by this compound leads to enhanced remyelination in multiple sclerosis and inhibition of glioblastoma cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects related to its inhibition of PTPRZ. In addition to enhancing remyelination in multiple sclerosis and inhibiting glioblastoma cell growth, this compound has also been shown to enhance long-term potentiation in the hippocampus, a key process underlying learning and memory.
实验室实验的优点和局限性
One advantage of N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide is its specificity for PTPRZ, which allows for targeted inhibition of this protein without affecting other signaling pathways. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain applications.
未来方向
There are a number of potential future directions for research on N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide. One area of interest is the development of more potent analogs of this compound that could be more effective in inhibiting PTPRZ. Another area of interest is the investigation of this compound as a therapeutic agent for other neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on neural development and plasticity.
合成方法
The synthesis of N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide involves a multi-step process starting with the reaction of 2-amino-4-methylquinazoline with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a series of reactions including acylation, reduction, and cyclization to yield the final product.
科学研究应用
N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide has been the subject of numerous scientific studies investigating its potential as a therapeutic agent for neurological disorders. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the activity of PTPRZ in vitro and in vivo, leading to enhanced remyelination in a mouse model of multiple sclerosis. Another study published in the journal Cancer Research demonstrated that this compound could inhibit the growth of glioblastoma cells in vitro and in vivo by targeting PTPRZ.
属性
CAS 编号 |
13915-24-7 |
|---|---|
分子式 |
C16H11N5O6 |
分子量 |
369.29 g/mol |
IUPAC 名称 |
N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C16H11N5O6/c1-9-17-14-5-3-2-4-13(14)16(23)19(9)18-15(22)10-6-11(20(24)25)8-12(7-10)21(26)27/h2-8H,1H3,(H,18,22) |
InChI 键 |
CECKDQJJCZIYTB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



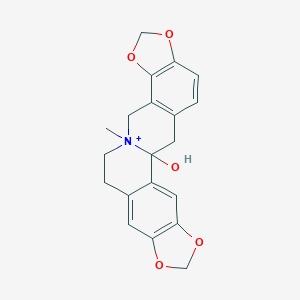


![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)

![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)
